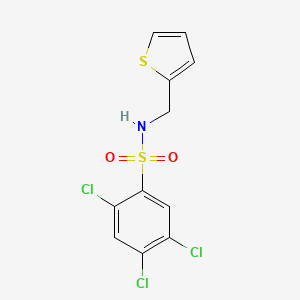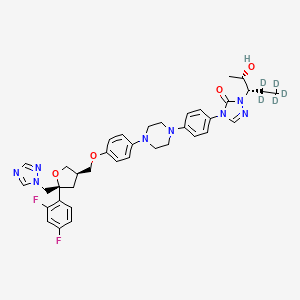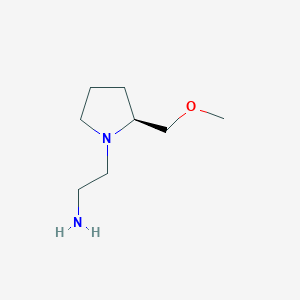
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the formation of intermediates and the use of catalysts or reagents to promote specific transformations. For instance, the synthesis of antipyrine derivatives, which share a benzamide moiety, involves good yields and is characterized spectroscopically . Similarly, the synthesis of N-alkyl benzamide derivatives from a three-component reaction indicates a method that could potentially be adapted for the synthesis of the compound of interest . The synthesis of substituted benzamide derivatives also involves reactions with amines and halogenated compounds, which could be relevant to the bromo and ethoxy groups in the target compound .
Molecular Structure Analysis
X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of benzamide derivatives . These methods can provide detailed information on the crystal system, lattice constants, and molecular geometry. For example, the novel benzamide derivative discussed in one study crystallizes in a triclinic system, and its geometrical parameters are in good agreement with calculated values . Such techniques could be employed to analyze the molecular structure of "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" to gain insights into its conformation and stability.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including electrophilic substitutions and addition-elimination processes . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, as seen in the reactions of bromo-substituted ketones with benzenethiols . The presence of a bromo group in the compound of interest suggests that it may undergo similar reactions, which could be explored to modify its structure or to synthesize analogs with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding interactions, and electrostatic energy contributions, are crucial for understanding their behavior in different environments . Theoretical calculations, including HOMO and LUMO energies and molecular electrostatic potential (MEP) surface maps, can predict the chemical reactivity and potential antioxidant properties of these compounds . Such analyses could be applied to "3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide" to anticipate its reactivity and possible biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Research on similar compounds involves the synthesis and evaluation of their biological activities, focusing on antimicrobial, anticancer, and potential antipsychotic properties. For instance, the synthesis of various heterocyclic compounds, such as triazolo-/thiadiazolo-benzoxazines, showcases methodologies that could be applicable to the synthesis of the specified compound, highlighting the versatility of these approaches in generating pharmacologically relevant entities (Dabholkar & Gavande, 2012).
Antimicrobial and Antioxidant Activities
Compounds with bromo and benzamide functionalities have been explored for their antimicrobial activities. For example, novel oxazol-5(4H)-ones were synthesized and assessed for their in vitro antimicrobial activity, indicating the potential of such compounds in addressing bacterial and fungal infections (Rosca, 2020). Additionally, bromophenols isolated from marine sources have demonstrated significant antioxidant activities, suggesting that structurally similar compounds could serve as potent antioxidants for various applications (Li et al., 2011).
Anticancer and Antipsychotic Investigations
Research into the anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives indicates the ongoing interest in developing novel compounds for cancer therapy. These studies highlight the potential therapeutic applications of compounds with similar structural features in treating various cancer types (Bekircan et al., 2008). Furthermore, the synthesis and evaluation of benzamide derivatives for their antidopaminergic properties offer insights into the development of antipsychotic medications, underscoring the relevance of such compounds in psychiatric disorder treatments (Högberg et al., 1990).
Eigenschaften
IUPAC Name |
3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZGSCPNFNZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)
![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2521570.png)
![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
